N-[2-(3,4-Dichlorophenyl)ethyl]1-(2,4-dichlorophenyl)-4-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-[2-(3,4-Dichlorophenyl)ethyl]1-(2,4-dichlorophenyl)-4-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and heterocyclic components, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-Dichlorophenyl)ethyl]1-(2,4-dichlorophenyl)-4-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide involves several steps, typically starting with the preparation of the dichlorophenyl ethylamine intermediates. These intermediates are then subjected to various reactions, including cyclization and amide formation, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-Dichlorophenyl)ethyl]1-(2,4-dichlorophenyl)-4-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N-[2-(3,4-Dichlorophenyl)ethyl]1-(2,4-dichlorophenyl)-4-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-Dichlorophenyl)ethyl]1-(2,4-dichlorophenyl)-4-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Pyrrolidine: A simple heterocyclic amine with a five-membered ring.
Piperidine: A six-membered heterocyclic amine.
Homopiperidine: A seven-membered heterocyclic amine.
Tetrahydroisoquinoline: A bicyclic compound with a six-membered ring fused to a five-membered ring.
Uniqueness
N-[2-(3,4-Dichlorophenyl)ethyl]1-(2,4-dichlorophenyl)-4-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of aromatic and heterocyclic components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H18Cl4N4O |
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Molecular Weight |
508.2 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-N-[2-(3,4-dichlorophenyl)ethyl]-4-methyl-5-pyrrol-1-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C23H18Cl4N4O/c1-14-21(22(32)28-9-8-15-4-6-17(25)18(26)12-15)29-31(23(14)30-10-2-3-11-30)20-7-5-16(24)13-19(20)27/h2-7,10-13H,8-9H2,1H3,(H,28,32) |
InChI Key |
NZZLEAMVCUJNNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NCCC2=CC(=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)Cl)Cl)N4C=CC=C4 |
Origin of Product |
United States |
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